molecular formula C32H24O10 B1158787 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one CAS No. 873999-88-3

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B1158787
CAS No.: 873999-88-3
M. Wt: 568.534
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Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.

Mode of Action

2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities

Result of Action

The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.

Biochemical Analysis

Biochemical Properties

2,3-Dihydroamentoflavone 7,4’-dimethyl ether plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It exhibits cytotoxicities against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively . The compound interacts with various biomolecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cellular Effects

2,3-Dihydroamentoflavone 7,4’-dimethyl ether has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxic effects are evident in its ability to inhibit the growth of P-388 and HT-29 cell lines . Additionally, it induces apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells .

Molecular Mechanism

The molecular mechanism of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting specific enzymes and activating apoptotic pathways. It binds to target proteins, leading to the disruption of cellular processes essential for cancer cell survival . This inhibition results in the activation of caspases, which are enzymes that play a vital role in the execution of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as desiccation at -20°C . Over time, its cytotoxic effects on cancer cells persist, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal therapeutic dosage . Studies have demonstrated that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased apoptosis in cancer cells .

Metabolic Pathways

2,3-Dihydroamentoflavone 7,4’-dimethyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism leads to the formation of active metabolites that contribute to its cytotoxic effects . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues determines its efficacy in reaching and affecting cancer cells .

Subcellular Localization

2,3-Dihydroamentoflavone 7,4’-dimethyl ether exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the intended sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether typically involves the extraction from natural sources such as Selaginella delicatula . The specific synthetic routes and reaction conditions for this compound are not widely documented, indicating that most of the available compound is derived from natural extraction rather than industrial synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2,3-Dihydroamentoflavone 7,4’-dimethyl ether include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary based on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADCDEPVRJSRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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